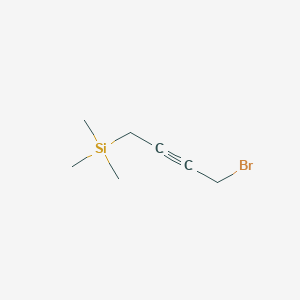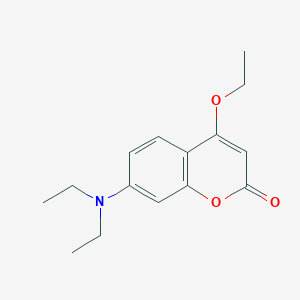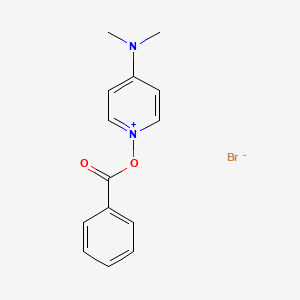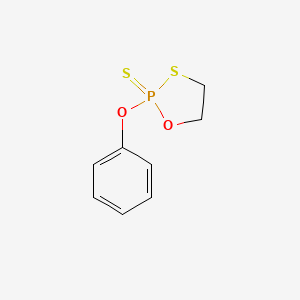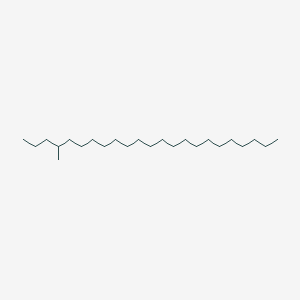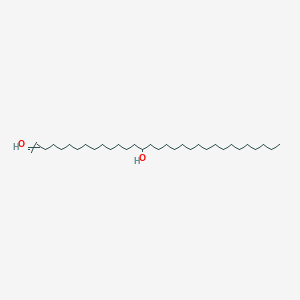![molecular formula C12H14O4S B14305407 Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate CAS No. 113396-49-9](/img/structure/B14305407.png)
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate is an organic compound that belongs to the class of esters It features a sulfinyl group attached to a benzene ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced to the benzene ring through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid precursor reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Linkage Formation: The final step involves the formation of the prop-2-enoate linkage, which can be achieved through a condensation reaction between the sulfinyl benzene derivative and an appropriate acrylate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Amide or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate involves its interaction with molecular targets through its reactive sulfinyl and ester groups. These functional groups can undergo various chemical transformations, enabling the compound to participate in biochemical pathways and exert its effects. The sulfinyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-[(4-methylbenzene-1-thio)oxy]prop-2-enoate: Similar structure but with a thioether group instead of a sulfinyl group.
Ethyl 3-[(4-methylbenzene-1-sulfonyl)oxy]prop-2-enoate: Contains a sulfonyl group, which is a more oxidized form of the sulfinyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Eigenschaften
CAS-Nummer |
113396-49-9 |
|---|---|
Molekularformel |
C12H14O4S |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
ethyl 3-(4-methylphenyl)sulfinyloxyprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-15-12(13)8-9-16-17(14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
ZKABAGQACMCZSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=COS(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


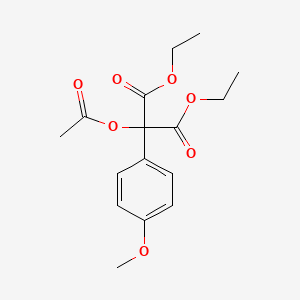
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)

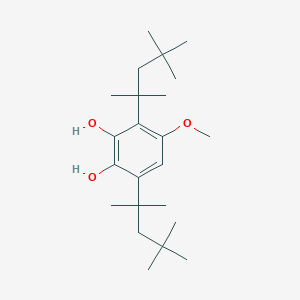
![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
